ethyl 4-(5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a piperazine moiety through a carbonyl linkage. The ethyl ester group enhances its solubility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction mixture is refluxed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings, along with the fluorophenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19FN4O3 |
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Molecular Weight |
346.36 g/mol |
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H19FN4O3/c1-2-25-17(24)22-9-7-21(8-10-22)16(23)15-11-14(19-20-15)12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,19,20) |
InChI Key |
LGZXZJVEZZTPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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